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molecular formula C15H13BrN2 B8686057 1-(3-Bromobenzyl)-2-methylbenzimidazole

1-(3-Bromobenzyl)-2-methylbenzimidazole

Cat. No. B8686057
M. Wt: 301.18 g/mol
InChI Key: BGFKDOPCYUBTAA-UHFFFAOYSA-N
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Patent
US06479524B1

Procedure details

First 1.23 g (11 mmol) of potassium-tert-butoxide and after 45 minutes 2.62 g (10.5 mmol) of 3-bromo-benzylbromide are added to a solution of 1.32 g (10 mmol) of 2-methyl-benzimidazole in 10 ml of absolute dimethylsulphoxide and the reaction mixture is stirred for 4 hours. The mixture is then diluted with ethyl acetate, washed 3× with 14% NaCl solution, dried, concentrated and purified by flash chromatography (silica gel; petroleum ether/ethyl acetate=9:1 to ethyl acetate).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[Br:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11]Br.[CH3:16][C:17]1[NH:18][C:19]2[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=2[N:21]=1>CS(C)=O.C(OCC)(=O)C>[Br:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][CH:15]=1)[CH2:11][N:18]1[C:19]2[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=2[N:21]=[C:17]1[CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2.62 g
Type
reactant
Smiles
BrC=1C=C(CBr)C=CC1
Name
Quantity
1.32 g
Type
reactant
Smiles
CC=1NC2=C(N1)C=CC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed 3× with 14% NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica gel; petroleum ether/ethyl acetate=9:1 to ethyl acetate)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC=1C=C(CN2C(=NC3=C2C=CC=C3)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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